Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3 and a molecular weight of 263.28 g/mol It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a ketone group within an azocane ring structure
Preparation Methods
The synthesis of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a difluoro-substituted azocane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the ketone group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways .
Comparison with Similar Compounds
Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate: This compound has a similar structure but with the fluorine atoms positioned differently, which can affect its chemical reactivity and biological activity.
This compound: Another similar compound with slight variations in the ring structure or substituents, leading to differences in properties and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMDOHIIBKLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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